molecular formula C7H5FN2O3 B1342311 5-Fluoro-2-nitrobenzamide CAS No. 77206-97-4

5-Fluoro-2-nitrobenzamide

Cat. No.: B1342311
CAS No.: 77206-97-4
M. Wt: 184.12 g/mol
InChI Key: FIAHHCYZKNNOQH-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzamide is a useful research compound. Its molecular formula is C7H5FN2O3 and its molecular weight is 184.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

5-Fluoro-2-nitrobenzamide and its analogues have been extensively studied for their synthesis and chemical properties. For instance, Xu, Xu, and Zhu (2013) describe a convenient synthesis method for 4-amino-2-fluoro-N-methyl-benzamide, starting from 2-Fluoro-4-nitrobenzoic acid, highlighting the compound's versatility in chemical synthesis (Xu, Xu, & Zhu, 2013). Similarly, a study by Wilshire (1967) focuses on the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of this compound, and its reactions with various compounds, providing insights into its chemical behavior (Wilshire, 1967).

Pharmaceutical Applications

The pharmaceutical applications of this compound derivatives are significant. Agasti et al. (2009) explored the photoregulated release of anticancer drugs from gold nanoparticles using a compound related to this compound, demonstrating its potential in targeted cancer therapy (Agasti et al., 2009). Knox et al. (1991) discussed the bioactivation of a derivative of this compound, revealing its role in producing DNA-DNA interstrand crosslinks, a mechanism crucial for its cytotoxicity (Knox, Friedlos, Marchbank, & Roberts, 1991).

Diagnostic and Imaging Applications

In the field of diagnostics and imaging, Cheng et al. (2006) developed a near-infrared fluorescent deoxyglucose analogue for tumor optical imaging, using a derivative of this compound, highlighting its potential in cancer diagnostics (Cheng et al., 2006).

Chemical Manufacturing and Safety

The application of this compound derivatives in chemical manufacturing and safety is evident in a study by Chen et al. (2020), where they discuss the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor, emphasizing process safety and efficiency (Chen et al., 2020).

Safety and Hazards

The safety information for 5-Fluoro-2-nitrobenzamide includes the following hazard statements: H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The continuous-flow synthesis strategy used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in the manufacturing processes of similar compounds like 5-Fluoro-2-nitrobenzamide.

Properties

IUPAC Name

5-fluoro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAHHCYZKNNOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595411
Record name 5-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77206-97-4
Record name 5-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 1-L 3-necked round-bottom flask, was placed 5-fluoro-2-nitrobenzoic acid (25 g, 135.06 mmol, 1.00 equiv), dichloromethane (400 mL) and N,N-dimethylformamide (0.1 g). This was followed by the addition of (COCl)2 (30 g) dropwise with stirring at 0-10° C. The resulting solution was stirred overnight at room temperature. The resulting mixture was concentrated under vacuum. The residue was dissolved in 200 mL of dichloromethane. To this was added ammonia (400 mL) dropwise with stirring at 0-10° C. The resulting solution was stirred for 2 h at room temperature. The solids were collected by filtration. This resulted in 20 g (80%) of 5-fluoro-2-nitrobenzamide as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 7.71 (s, 1H), 7.81 (s, 1H), 8.00 (s, 1H).
Quantity
25 g
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400 mL
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30 g
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0.1 g
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Synthesis routes and methods II

Procedure details

To 5-Fluoro-2-nitro-benzoic acid (3 g, 16,2 mmol) in 200 mL of methylene chloride was added oxalyl chloride (2.26 g, 17.8 mmol) and a drop of DMF. After stirring for 2 h, the solution was poured into concentrated NH4OH. The partial solution was poured into water, extracted with Ethyl acetate, dried (Na2SO4) and concentrated to give 5-Fluoro-2-nitro-benzamide (2.61 g, 88% yield) used without purification. LCMS m/e 185.1(M+H) 183.2 (M−H), HPLC tr=2,9 min (100%).
Quantity
3 g
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2.26 g
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

5-Fluoro-2-nitro-benzoic acid (17.9 g, 96.8 mmol) was heated in thionyl chloride (35 mL, 5 mol eq.) for two hours at 85° C. (oil bath temperature). The reaction mixture was evaporated, taken up and evaporated twice with dry toluene. The resulting acid chloride was dissolved in dry dioxane (180 mL) and added to an ice-water bath cooled solution of 33% NH4OH (23.5 mL, 2 mol eq.) in dioxane (180 mL). The reaction was allowed to warm up gradually to room temperature and then evaporated to dryness. The crystalline residue was triturated in water (50 mL), collected by filtration, washed with a small amount of water and dried in vacuo at 80° C. to constant weight (17.56 g, 98.5%).
Quantity
17.9 g
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reactant
Reaction Step One
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35 mL
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Quantity
23.5 mL
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reactant
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180 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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